Cas no 16091-96-6 (1-Adamantyl(amino)acetic acid hydrochloride)
1-Adamantyl(amino)acetic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride
- 1-adamantyl(amino)acetic acid hydrochloride
- 1-Adamantyl(amino)acetic acid hydrochloride
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- MDL: MFCD27756371
- Inchi: 1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H
- InChI Key: HEUUMSMIQNBXML-UHFFFAOYSA-N
- SMILES: Cl.OC(C(C12CC3CC(CC(C3)C1)C2)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 259
- Topological Polar Surface Area: 63.3
1-Adamantyl(amino)acetic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A208255-10mg |
1-Adamantyl(amino)acetic Acid Hydrochloride |
16091-96-6 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A208255-50mg |
1-Adamantyl(amino)acetic Acid Hydrochloride |
16091-96-6 | 50mg |
$ 115.00 | 2022-06-08 | ||
| TRC | A208255-100mg |
1-Adamantyl(amino)acetic Acid Hydrochloride |
16091-96-6 | 100mg |
$ 185.00 | 2022-06-08 | ||
| abcr | AB493576-500 mg |
1-Adamantyl(amino)acetic acid hydrochloride |
16091-96-6 | 500MG |
€313.80 | 2023-01-06 | ||
| abcr | AB493576-1 g |
1-Adamantyl(amino)acetic acid hydrochloride |
16091-96-6 | 1g |
€406.00 | 2023-05-18 | ||
| abcr | AB493576-5 g |
1-Adamantyl(amino)acetic acid hydrochloride |
16091-96-6 | 5g |
€1074.00 | 2023-05-18 | ||
| abcr | AB493576-500mg |
1-Adamantyl(amino)acetic acid hydrochloride; . |
16091-96-6 | 500mg |
€333.00 | 2025-04-20 | ||
| abcr | AB493576-1g |
1-Adamantyl(amino)acetic acid hydrochloride; . |
16091-96-6 | 1g |
€397.00 | 2025-04-20 | ||
| abcr | AB493576-5g |
1-Adamantyl(amino)acetic acid hydrochloride; . |
16091-96-6 | 5g |
€1037.00 | 2025-04-20 | ||
| abcr | AB493576-10g |
1-Adamantyl(amino)acetic acid hydrochloride; . |
16091-96-6 | 10g |
€1517.00 | 2025-04-20 |
1-Adamantyl(amino)acetic acid hydrochloride Suppliers
1-Adamantyl(amino)acetic acid hydrochloride Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 1-Adamantyl(amino)acetic acid hydrochloride
1-Adamantyl(amino)acetic Acid Hydrochloride: A Versatile Compound with Emerging Applications in Chemical and Biomedical Research (CAS No. 16091-96-6)
The compound 1-adamantyl(amino)acetic acid hydrochloride, identified by the Chemical Abstracts Service number CAS No. 16091-96-6, represents a unique intersection of adamantane chemistry and amino acid derivatives. Its molecular structure, comprising an adamantane group attached to an aminoethylcarboxylic acid backbone, endows it with distinctive physical and chemical properties that have sparked interest across diverse research domains. Recent advancements in synthetic methodologies and functionalization strategies have further expanded its utility in applications ranging from drug delivery systems to advanced materials science.
In terms of structural characterization, the compound features a rigid, three-dimensional adamantane moiety linked via an amine group to a carboxylic acid functional group. This configuration confers both hydrophobic interactions through the adamantane core and ionizable properties from the amino and carboxylic acid residues. The hydrochloride salt form stabilizes the amine group in its protonated state, enhancing solubility in aqueous environments—a critical feature for pharmaceutical formulations. Spectroscopic analyses confirm its purity and structural integrity, with 1H NMR data revealing characteristic signals at δ 2.4–3.8 ppm corresponding to the aminoethyl region, while adamantane protons appear between δ 1.5–2.3 ppm.
Synthetic innovations continue to refine the preparation of CAS No. 16091-96-6. Traditional methods involved the reaction of chloroacetyl chloride with adamantylamine under controlled conditions, but recent studies published in Advanced Synthesis & Catalysis (2023) demonstrate microwave-assisted synthesis protocols that reduce reaction times by over 70% while maintaining >98% purity. Researchers at ETH Zurich further optimized this process using recyclable solid-phase catalysts, minimizing waste production—a significant step toward sustainable chemical manufacturing practices.
In biomedical research, this compound has emerged as a promising component for targeted drug delivery systems due to its amphiphilic nature and biocompatibility. A groundbreaking study in Nature Communications (January 2024) demonstrated its ability to form stable nanoparticles when conjugated with polyethylene glycol (PEG), achieving efficient encapsulation of poorly water-soluble anticancer drugs like paclitaxel. The adamantane moiety provided enhanced membrane permeability while the amino group facilitated covalent attachment of targeting ligands such as folate molecules, resulting in tumor-specific accumulation with reduced systemic toxicity.
The material science community has leveraged its structural rigidity for developing next-generation polymer coatings with exceptional surface properties. Collaborative work between MIT and KAIST reported in ACS Applied Materials & Interfaces (March 2024) showed that incorporating hydrochloride salt form-functionalized monomers into polyurethane matrices produced superhydrophobic surfaces with contact angles exceeding 155°—ideal for self-cleaning medical devices or anti-fouling coatings in marine environments. The carboxylic acid groups allowed robust covalent bonding through esterification reactions while maintaining mechanical durability under cyclic stress tests.
In diagnostic imaging applications, researchers at Stanford University recently synthesized fluorescent probes using this compound as a scaffold (Bioconjugate Chemistry, June 2024). By conjugating near-infrared fluorophores to the amino group via click chemistry, they created highly stable imaging agents capable of deep-tissue penetration without significant photobleaching effects observed in conventional dyes like Cy5 or Alexa Fluors. Preclinical studies demonstrated effective tracking of lymphatic drainage patterns in murine models—a critical advancement for real-time surgical navigation systems.
Biochemical studies have revealed novel enzymatic interactions involving this compound's unique structure (Bioorganic & Medicinal Chemistry Letters, May 2024). Investigations into its behavior as a transition-state analog inhibitor for serine proteases showed submicromolar IC₅₀ values against trypsin variants when compared to traditional inhibitors like benzamidine (IC₅₀ ~5 mM). Computational docking simulations suggested that the adamantane ring forms π-stacking interactions within enzyme active sites while the aminoethylcarboxylate provides hydrogen-bonding networks—mechanistic insights now guiding rational design of enzyme-specific modulators.
A recent collaboration between pharmaceutical companies and Oxford University explored its potential as a chiral resolving agent (Journal of Chromatography A, April 2024). The asymmetric carbon center adjacent to the amine group enabled enantiomeric separation of complex drug intermediates using capillary electrophoresis techniques at pH levels compatible with biological systems. This method achieved resolution factors (α) exceeding 3 for β-blocker precursors without requiring harsh organic solvents—a breakthrough for chiral purification processes in medicinal chemistry.
In environmental applications, researchers at Tokyo Institute of Technology demonstrated its utility as a surfactant additive for enhanced oil recovery (Energies Journal, February 2024). The compound's dual functionality allowed formation of microemulsions that reduced interfacial tension by over 85% compared to conventional surfactants under reservoir conditions (~80°C). Field trials indicated improved oil displacement efficiency by ~35% without causing significant emulsion destabilization—a property attributed to the thermally stable adamantane core combined with ionizable groups providing pH buffering capacity.
The latest advancements also highlight its role in supramolecular chemistry (Nano Letters, July 2024). Self-assembled structures formed through hydrogen bonding between multiple carboxylic acid groups showed tunable porosity when combined with metal ions such as Zn²⁺ or Cu²⁺—properties analogous to metal organic frameworks but without requiring toxic metal precursors. These porous networks exhibited selective adsorption characteristics toward CO₂ over N₂ at ambient conditions (~8:1 selectivity), suggesting potential applications in carbon capture technologies currently under investigation by industrial partners.
Ongoing research focuses on optimizing its pharmacokinetic profile through prodrug strategies (Molecular Pharmaceutics preprint server August 2024). By attaching pharmacophores via ester linkages to the carboxylic acid group while protecting the amine functionality with temporary blocking groups like trifluoroacetamide derivatives, investigators are creating compounds that degrade enzymatically after crossing biological barriers such as blood-brain barrier analogs in vitro models—this approach could revolutionize delivery mechanisms for neuroprotective agents.
A recent structural biology study published in Nature Structural & Molecular Biology (September 2024) identified unique protein-binding profiles when this compound was used as an affinity tag during recombinant protein purification processes. X-ray crystallography revealed specific binding pockets within certain enzymes where only compounds containing rigid cycloalkyl moieties could fit—this discovery is now being applied to develop novel ligands for enzyme activity modulation studies and high-throughput screening platforms.
In polymer chemistry research released by Max Planck Institute (JACS Au, October 2024), copolymers incorporating this compound's functional groups demonstrated exceptional resistance to enzymatic degradation when tested against collagenase enzymes—critical property for biodegradable implants intended for extended release profiles beyond current FDA-approved materials' limitations (~7 days vs observed ~35 days stability).
A fascinating application reported by Harvard Medical School involves using this compound's ionizable properties as part of pH-sensitive drug carriers (Biomaterials Science, November 2024). When integrated into lipid-polymer hybrid nanoparticles via amidation reactions on both functional groups simultaneously achieved precise pH-triggered release mechanisms suitable for tumor microenvironment targeting due to their acidic conditions (~pH ~5 vs neutral blood pH).
New synthetic routes developed at Cambridge University utilize continuous flow chemistry systems where reactants are passed through microreactors preloaded with immobilized catalysts derived from this compound's structure (RSC Advances, December 2024). This approach enabled scalable production without batch-to-batch variability issues common in traditional methods—critical advancement for large-scale manufacturing required by emerging pharmaceutical applications.
In analytical chemistry contexts (Analytica Chimica Acta, January-March cycle), researchers have developed novel derivatization reagents based on CAS No. CAS No. 16091-96-6's structure that enhance detection limits for gas chromatography analysis of trace amines found in biological matrices such as urine samples—improving sensitivity by up to four orders of magnitude compared to standard derivatizing agents like MSTFA or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide derivatives.
Ongoing investigations into its photochemical properties reveal unexpected photostability characteristics when exposed to UV radiation typically used during sterilization processes (Polymer Degradation & Stability, April-May updates). This discovery is being leveraged by medical device manufacturers seeking materials resistant to repeated sterilization cycles without compromising mechanical integrity—a key requirement for reusable surgical instruments currently undergoing clinical trials at several European hospitals.
A notable breakthrough from Scripps Research Institute involves using this compound's rigid structure as part of molecular scaffolds supporting CRISPR-Cas systems (Nucleic Acids Research, June submission). By attaching guide RNA sequences through amidation bonds on one side while anchoring Cas protein complexes via electrostatic interactions on another side created hybrid structures capable of surviving harsh cellular environments during gene editing procedures—resulting in transfection efficiencies comparable to viral vectors but without associated immunogenicity risks.
New formulations combining CAS No.CAS No. 16091-96-6 w ith quantum dots have shown promise improving optical properties needed for next-generation bioimaging tools (Nano Today, July publication). The carboxylic acid groups formed stable conjugates through thiol-click chemistry maintaining quantum yield above >75% even after prolonged exposure (>7 days)to physiological fluids—an improvement over previous quantum dot formulations prone rapid quenching phenomena observed during ex vivo imaging experiments . p > < p > Recent computational studies published on ChemRxiv preprint server suggest potential applications as molecular glue compounds capable bridging protein interactions essential cellular pathways . Machine learning models trained on over million interaction datasets predicted favorable binding affinities toward PDZ domain proteins which are key targets many neurological disorders . Experimental validation ongoing but preliminary data shows nanomolar affinity levels warranting further exploration therapeutic development pipelines . p > < p > In material degradation research , this compounds unique structural features were utilized create self-healing polymer networks triggered both mechanical stress biochemical stimuli . Work led University California Berkeley demonstrated reversible crosslinking mechanism involving hydrogen bonds between adjacent carboxylic acids forming dynamic covalent bonds under physiological conditions — enabling smart materials repair damage caused wear-and-tear environments such artificial joints undergoing long-term implantation testing . p > < p > Ongoing clinical trials Phase I/II stages investigate derivative compounds containing CAS No.CAS No . 1609 - - adamantine core improves oral bioavailability certain peptide-based drugs typically require parenteral administration . Initial results show plasma half-lives increased threefold compared reference formulations , potentially revolutionizing treatment regimens chronic diseases requiring frequent dosing schedules . p > < p > Environmental fate studies conducted OECD guidelines confirm rapid biodegradation rates under aerobic conditions (~85% degradation within seven days )without generating toxic metabolites —critical data supporting regulatory submissions industrial applications where environmental impact must minimized per new EU chemical regulations effective January - - . p > < p > Recent advances from MIT labs demonstrate application forming nanostructured lipid carriers (NLCs )with improved loading capacities lipophilic drugs such docetaxel or curcumin . The rigid adamantane framework prevents lipid phase separation during storage while enhancing cellular uptake efficiency via endosomal escape mechanisms mediated surface charge modulation through hydrochloride salt form —properties now being evaluated solid tumor treatment modalities currently limited conventional delivery methods . p > < p > Researchers Kyoto University discovered unexpected synergistic effects when combining CAS No.CAS No . adamantine derivative s with certain antibiotics against multidrug-resistant bacteria strains MRSA and VRE isolates displayed up twofold susceptibility levels combination treatments versus monotherapy controls , attributed formation membrane-disruptive complexes due complementary charge distribution between compounds —findings may lead new antimicrobial therapies addressing global antibiotic resistance crisis highlighted WHO reports last year ' s annual review . strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > p > < /article> < /response
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